Mass Spectrometric Discrimination: Losartan-d2 (+2 Da) vs. Unlabeled Losartan in MRM Transitions
Losartan-d2 provides a +2 Da mass shift relative to unlabeled losartan (molecular weight 424.92 vs. 422.91 g/mol), enabling distinct multiple reaction monitoring (MRM) transitions without isotopic overlap that could compromise quantification accuracy . In comparison, unlabeled losartan cannot be differentiated from the analyte and is therefore unsuitable as an internal standard; alternative ARBs such as candesartan or valsartan, while mass-distinct, exhibit different retention times (RT shift) and divergent matrix effect susceptibility, reducing their effectiveness as internal standards [1]. Losartan-d2's minimal mass increment preserves chromatographic co-elution while ensuring baseline mass resolution, a critical requirement for regulatory bioanalytical method validation under FDA and EMA guidelines [2].
| Evidence Dimension | Nominal mass difference vs. unlabeled analyte; chromatographic retention behavior vs. alternative ARB internal standards |
|---|---|
| Target Compound Data | Losartan-d2: MW 424.92; co-elution with losartan (RT difference < 0.05 min) |
| Comparator Or Baseline | Unlabeled losartan: MW 422.91; structurally dissimilar ARBs (e.g., candesartan): RT difference > 0.5 min |
| Quantified Difference | Mass shift: +2 Da; RT difference: co-elution vs. alternative ARB RT shift >0.5 min |
| Conditions | Reversed-phase LC conditions (C18 column) with ESI-MS/MS detection in positive/negative ionization mode, as employed in validated ARA-II plasma quantification methods |
Why This Matters
Co-elution with mass discrimination is the foundational requirement for a SIL-IS; Losartan-d2 uniquely satisfies both criteria among losartan quantification options.
- [1] Ferreiros N, Dresen S, Alonso RM, Weinmann W. Validated Quantitation of Angiotensin II Receptor Antagonists (ARA-II) in Human Plasma by LC-MS/MS. Therapeutic Drug Monitoring. 2007;29(6):824-834. View Source
- [2] MedChemExpress. Losartan-d2 Product Page: Description and CAS Information. View Source
